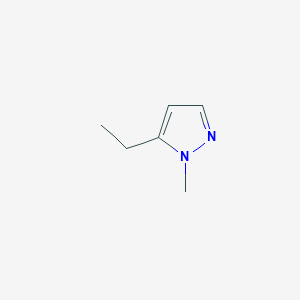

5-ethyl-1-methyl-1H-pyrazole

Beschreibung

Contextualization of Pyrazole (B372694) Derivatives in Contemporary Chemical Research

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in modern chemical research. Its derivatives are noted for their wide-ranging biological activities and versatile applications. In medicinal chemistry, the pyrazole nucleus is a core component of numerous established drugs. Similarly, in the agrochemical sector, pyrazole-containing compounds are integral to the development of effective fungicides and herbicides. evitachem.comlookchem.com Their utility also extends to materials science, where they are used in the creation of dyes and fluorescent substances. The academic fascination with pyrazoles stems from their synthetic accessibility and the profound impact that different substitution patterns on the ring have on their physical, chemical, and biological properties. srce.hr This allows for fine-tuning of molecules for specific functions, making the pyrazole family a fertile ground for discovery.

Historical Perspective on Substituted Pyrazole Synthesis and Utility

The history of pyrazole chemistry dates back to 1883, when German chemist Ludwig Knorr first synthesized a substituted pyrazole. A foundational method, still relevant today, involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. This approach, often referred to as a Knorr-type reaction, allows for the creation of a wide variety of substituted pyrazoles.

Over the decades, synthetic methodologies have evolved significantly. Modern techniques include 1,3-dipolar cycloadditions, multicomponent reactions, and metal-catalyzed cross-coupling reactions. These advanced methods offer greater control over regioselectivity and access to more complex and structurally diverse pyrazole derivatives. This synthetic versatility has been a primary driver of their widespread utility, enabling the systematic exploration of their potential in various scientific and industrial fields.

Rationale for Focused Academic Investigation of 5-Ethyl-1-methyl-1H-pyrazole

The specific academic interest in this compound arises primarily from its role as a versatile chemical intermediate. While the compound itself may not be the final active ingredient, its unique substitution pattern—an ethyl group at the 5-position and a methyl group on the N1 nitrogen—makes it a valuable precursor for synthesizing a range of more complex molecules with tailored properties.

Research and commercial activities indicate that derivatives of this pyrazole are significant in both pharmaceutical and agrochemical development. For instance, related structures like 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid and various ethyl carboxylate derivatives are recognized as important building blocks for creating novel bioactive compounds. evitachem.comlookchem.com The presence of the ethyl and N-methyl groups can influence factors such as solubility, metabolic stability, and binding affinity of the final products.

The academic investigation is therefore driven by the need to efficiently synthesize these more elaborate structures. By studying the reactivity and properties of the foundational this compound scaffold, chemists can develop more efficient and scalable synthetic routes to high-value compounds. The availability of various functionalized analogs, such as those containing carboxylic acid, iodo, or carbonyl chloride groups, underscores the compound's utility as a starting material for a diverse array of chemical transformations. cymitquimica.comnih.govpharmaffiliates.com

Research Data Tables

Physicochemical Properties of this compound and Its Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Form | CAS Number |

| This compound-3-carbonitrile | C₇H₉N₃ | 135.17 | - | 863751-99-9 |

| This compound-3-carboxylic acid | C₇H₁₀N₂O₂ | 154.17 | - | 165744-15-0 |

| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C₇H₉ClN₂O₂ | 188.61 | White to light yellow powder/crystal | 127892-62-0 |

| Ethyl 1-methyl-1H-pyrazole-5-carboxylate | C₇H₁₀N₂O₂ | 154.17 | Liquid | 197079-26-8 |

| 5-Ethyl-4-iodo-1-methyl-1H-pyrazole | C₆H₉IN₂ | 236.05 | - | 1354705-15-9 |

| This compound-3-carbohydrazide | C₇H₁₂N₄O | 168.20 | - | 1415719-49-1 |

Data sourced from multiple chemical databases and suppliers. evitachem.comcymitquimica.compharmaffiliates.comsigmaaldrich.comnih.gov

Common Synthetic Routes to the Pyrazole Core

| Reaction Type | Reactants | Description |

| Knorr-type Condensation | 1,3-Diketone + Hydrazine | A classic and widely used method involving the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. |

| Reaction with α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehyde/Ketone + Hydrazine | Involves the reaction of a conjugated carbonyl system with hydrazine, often followed by an oxidation/dehydrogenation step. |

| 1,3-Dipolar Cycloaddition | Alkynes/Alkenes + Diazo Compounds | A [3+2] cycloaddition reaction where a 1,3-dipole, such as a diazoalkane, reacts with a dipolarophile like an alkyne. |

| Multi-Component Reactions | Various simple starting materials | Multiple reactants combine in a one-pot synthesis to form the pyrazole ring, offering high efficiency and atom economy. |

This table summarizes general methods for pyrazole synthesis as described in chemical literature.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-ethyl-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-3-6-4-5-7-8(6)2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWFOQSRTCOHLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=NN1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 5 Ethyl 1 Methyl 1h Pyrazole

Established Synthetic Routes to the 5-Ethyl-1-methyl-1H-pyrazole Scaffold

The construction of the this compound framework can be achieved through several established synthetic pathways. These routes primarily involve the formation of the pyrazole (B372694) ring through cyclization reactions, followed by or incorporating the introduction of the ethyl and methyl substituents.

Cyclization Reactions for Pyrazole Ring Formation

The most common approach to synthesizing the pyrazole ring is through the condensation reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. For the synthesis of an ethyl-substituted pyrazole, a precursor containing an ethyl group, such as an ethyl-substituted β-diketone, is often employed. The reaction with methylhydrazine then directly yields the desired 1-methyl-5-ethyl-1H-pyrazole isomer, alongside its 1-methyl-3-ethyl counterpart. The regioselectivity of this reaction is influenced by the steric and electronic nature of the substituents on the dicarbonyl compound and the reaction conditions.

Another versatile method involves the 1,3-dipolar cycloaddition of a diazo compound with an appropriately substituted alkyne. This method offers a high degree of control over the substitution pattern of the resulting pyrazole ring.

N-Alkylation and C-Alkylation Pathways to Introduce Substituents

N-alkylation is a fundamental transformation for introducing the methyl group onto the pyrazole nitrogen. publish.csiro.au This can be achieved by treating a pre-formed ethylpyrazole with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. publish.csiro.au The regioselectivity of N-alkylation on unsymmetrical pyrazoles can be a challenge, often yielding a mixture of N1 and N2 isomers. publish.csiro.auresearchgate.net However, factors such as the steric bulk of the C5 substituent and the choice of alkylating agent and reaction conditions can influence the product ratio. publish.csiro.aumdpi.com For instance, using a bulky group at the C3 position can favor the formation of the 1,3-disubstituted isomer. publish.csiro.au Recent advancements have explored enzymatic and catalyst-controlled N-alkylation to achieve higher regioselectivity. mdpi.comnih.gov

C-alkylation, while less common for introducing a simple ethyl group directly onto a pre-formed pyrazole ring, can be a viable strategy. More often, the ethyl group is incorporated from the starting materials used in the initial cyclization reaction. However, methods for direct C-H functionalization of pyrazoles are emerging, which could provide alternative routes to C-alkylated derivatives. nih.gov

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, temperature, catalyst, and reaction time. For instance, in the synthesis of pyrazole derivatives, changing the solvent from a protic solvent like ethanol (B145695) to an aprotic dipolar solvent such as DMF or NMP has been shown to improve results. nih.gov The use of microwave irradiation has also been demonstrated to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. rsc.org Furthermore, the selection of the appropriate base or catalyst can significantly impact the reaction's efficiency and the purity of the final product. arkat-usa.org Design of Experiments (DoE) is a systematic approach that has been successfully used to optimize chemical processes, leading to enhanced yield and purity of pyrazole products. acs.org

Synthesis of Functionalized this compound Derivatives

The this compound scaffold can be further functionalized to introduce various reactive groups, expanding its utility in the synthesis of diverse chemical entities.

Carboxylic Acid and Carbonyl Chloride Derivatives

This compound-3-carboxylic acid can be synthesized from its corresponding ethyl ester, this compound-3-carboxylic acid ethyl ester. howeipharm.comfluorochem.co.uk The hydrolysis of the ester to the carboxylic acid is typically achieved by heating with a base such as sodium hydroxide (B78521) in a solvent like ethanol, followed by acidification. chemicalbook.com

This compound-4-carbonyl chloride and its isomers are valuable reactive intermediates. The synthesis of pyrazole-4-carbonyl chlorides often involves the reaction of the corresponding carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. evitachem.comsigmaaldrich.com For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is synthesized from the corresponding carboxylic acid. evitachem.com These carbonyl chlorides are highly reactive and can readily undergo nucleophilic substitution with amines, alcohols, and other nucleophiles to form a variety of derivatives. evitachem.com

| Compound | Starting Material | Reagents and Conditions | Key Transformation | Reference |

| This compound-3-carboxylic acid | This compound-3-carboxylic acid ethyl ester | NaOH, EtOH, heat; then HCl | Ester hydrolysis | chemicalbook.com |

| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Thionyl chloride (SOCl₂) | Carboxylic acid to acid chloride conversion | evitachem.com |

| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | 4-chloro-3-ethyl-1-methylpyrazole | Thionyl chloride (SOCl₂) in toluene | C-H activation and chlorocarbonylation |

Halogenated Derivatives

Halogenated pyrazoles are important intermediates in cross-coupling reactions and for introducing further functionalities.

4-bromo-5-ethyl-1-methyl-1H-pyrazole can be synthesized through various bromination methods. Direct bromination of the pyrazole ring at the C4 position is a common approach. Alternatively, the bromo group can be introduced at an earlier stage of the synthesis. For example, the synthesis of 4-bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is achieved from 4-bromo-1-methyl-1H-pyrazole. chemicalbook.com

4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a key intermediate for certain agrochemicals. unilongmaterial.comchemicalbook.comchemdad.com Its synthesis can be achieved through different routes. One method involves the chlorination of 3-ethyl-1-methyl-5-pyrazole carboxylic acid ethyl ester using hydrochloric acid and hydrogen peroxide, followed by hydrolysis of the ester. google.com An alternative, environmentally friendly approach utilizes electrochemical chlorination. Another route involves the hydrolysis of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. lookchem.com

| Compound | Starting Material | Reagents and Conditions | Key Transformation | Reference |

| 4-bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 4-bromo-1-methyl-1H-pyrazole | HBPin, [Ir(OMe)(COD)]₂, dtbpy | C-H borylation | chemicalbook.com |

| 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | 3-ethyl-1-methylpyrazolone | Ethyl bromoacetate, then sulfuryl chloride, then hydrolysis | Cyclization, chlorination, hydrolysis | |

| 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | Acidic or basic hydrolysis | Hydrolysis of acid chloride | |

| 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester | 3-ethyl-5-pyrazole carboxylic acid ethyl ester | Dimethyl carbonate, then HCl/H₂O₂ | Methylation and chlorination | google.com |

Amine and Carboxamide Derivatives

The introduction of amine and carboxamide functionalities onto the this compound scaffold is a key strategy for creating compounds with diverse chemical properties. The synthesis of aminopyrazoles, such as 5-ethyl-1-methyl-1H-pyrazol-3-amine , often involves the cyclocondensation of suitable precursors. A general approach includes the reaction of a β-ketonitrile with a substituted hydrazine. For instance, the synthesis of related aminopyrazoles has been achieved by reacting ethyl(ethoxymethylene)cyanoacetate with methylhydrazine. prepchem.com This reaction, typically performed under reflux in a solvent like ethanol, results in the formation of the pyrazole ring with an amino group at the 5-position and a carboxylate at the 4-position. prepchem.com Subsequent modification or selection of a different starting β-dicarbonyl compound would be required to yield the specific 3-amino-5-ethyl isomer.

The synthesis of carboxamide derivatives like 4-amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxamide can be accomplished through a multi-step sequence. A related synthesis for a propyl-substituted analogue involves starting with a pre-functionalized pyrazole, such as 1-methyl-3-propylpyrazole-5-ethyl carboxylate. smolecule.com This starting material undergoes bromination at the 4-position, followed by a crucial amination step. The transformation of the C4-bromo and C5-ester groups into the final C4-amino and C5-carboxamide functionalities can be achieved simultaneously by reacting the brominated intermediate with concentrated aqueous ammonia (B1221849) in a high-pressure reactor. smolecule.com This highlights a robust method for installing both the amino and carboxamide groups in a single, albeit forcing, step.

Table 1: Synthesis of Amine and Carboxamide Derivatives

| Target Compound | Precursor(s) | Key Reagents/Conditions | Reference(s) |

|---|---|---|---|

| 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester (analogue) | Methylhydrazine, Ethyl(ethoxymethylene)cyanoacetate | Ethanol, reflux | prepchem.com |

| 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (analogue) | 4-bromo-1-methyl-3-propylpyrazole-5-ethyl carboxylate | Concentrated aqueous ammonia, high-pressure reactor | smolecule.com |

Ester Derivatives

Ester derivatives of this compound, particularly Ethyl this compound-3-carboxylate , are valuable intermediates in organic synthesis. A common route to such compounds involves the cyclocondensation of a β-dicarbonyl compound with a substituted hydrazine. For the synthesis of the regioisomeric ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate, a key intermediate in some agrochemical syntheses, one method involves the methylation of 3-ethyl-5-pyrazolecarboxylate. google.com An environmentally conscious approach utilizes dimethyl carbonate as a non-toxic methylating agent in the presence of sodium hydride (NaH) and dimethylformamide (DMF), achieving yields of around 90%. google.com This method avoids the use of highly toxic reagents like dimethyl sulfate. google.com Another strategy involves the direct condensation of an appropriate β-ketoester, like propionylpyruvic acid ethyl ester, with methylhydrazine. google.com

The functionalization of the pyrazole ring can also be influenced by the presence of an ester group. For example, an ester at the C4 position can act as a removable blocking group, directing other reactions, like arylation, to the C5 position. academie-sciences.fr After the desired functionalization, the ester can be removed via decarboxylation under basic conditions followed by acidification. academie-sciences.fr

Derivatives Incorporated into Multicyclic Systems

The this compound scaffold can be integrated into more complex multicyclic systems, such as pyrazole-triazole hybrids. The synthesis of these hybrid structures often involves multi-step reaction sequences. A general strategy for creating pyrazole-triazole hybrids begins with a functionalized pyrazole aldehyde, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, which is prepared via a Vilsmeier-Haack reaction on a pyrazolone (B3327878) precursor. arkat-usa.org This aldehyde can then undergo further reactions to build the triazole ring. A metal-free, one-pot, three-component reaction between a pyrazole aldehyde, a phenacyl bromide, and sodium azide (B81097) is a modern approach to constructing the 1,2,3-triazole ring fused or linked to the pyrazole core. arkat-usa.org Another approach involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), where a pyrazole containing an alkyne functional group reacts with an azide to form the triazole ring. researchgate.net This methodology allows for the N-functionalization of the pyrazole before the triazole unit is attached. researchgate.net Bipyrazoles, where two pyrazole rings are linked, can act as bidentate ligands in transition metal catalysis. vulcanchem.com

Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms

The stereoselective synthesis of pyrazole derivatives is crucial for applications where specific three-dimensional arrangements are required. While direct stereoselective synthesis of this compound itself is not commonly described, methods for creating chiral pyrazole derivatives often involve the use of chiral starting materials or auxiliaries. For instance, the synthesis of α-alkylidene-β-hydrazino esters can be achieved with good E/Z selectivity via a Mitsunobu reaction involving Morita–Baylis–Hillman (MBH) alcohols and azodicarboxylates. beilstein-journals.org These hydrazine derivatives are versatile precursors for various nitrogen-containing heterocycles, including pyrazoles. beilstein-journals.org

Furthermore, the regio- and stereoselective aza-Michael addition of pyrazoles to α,β-unsaturated carbonyl compounds provides a route to N-alkylated pyrazoles. nih.gov By carefully controlling reaction conditions, such as the presence or absence of a catalyst like silver carbonate (Ag2CO3), it is possible to selectively synthesize either the (E) or (Z) isomers of N-carbonylvinylated pyrazoles. nih.gov For example, reacting a pyrazole with ethyl propiolate in the absence of a catalyst preferentially yields the (E)-isomer, while adding Ag2CO3 favors the formation of the (Z)-isomer. nih.gov

Novel Synthetic Approaches and Catalyst Development

Modern synthetic chemistry is continually evolving, providing more efficient, safer, and environmentally friendly methods for constructing and functionalizing heterocyclic compounds like this compound.

Transition Metal-Catalyzed Pyrazole Functionalization

Transition metal catalysis has become an indispensable tool for the functionalization of pyrazole rings. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are used to introduce aryl and olefin groups onto the pyrazole core. vulcanchem.com A notable advancement is the direct C-H bond activation and arylation of pyrazoles. For instance, a phosphine-free palladium acetate (B1210297) [Pd(OAc)2] catalyst can be used for the C5-arylation of ethyl 1-methylpyrazole-4-carboxylate with various aryl bromides. academie-sciences.fr This reaction proceeds effectively in the presence of potassium acetate (KOAc) as a base. academie-sciences.fr The ester group at the C4 position acts as a convenient blocking group to ensure regioselectivity at the C5 position. academie-sciences.fr

Table 2: Modern Synthetic Methodologies

| Methodology | Application Example | Key Features | Reference(s) |

|---|---|---|---|

| Transition Metal Catalysis | C5-arylation of ethyl 1-methylpyrazole-4-carboxylate | Pd(OAc)₂, KOAc base, C-H activation, regioselective | academie-sciences.fr |

| Microwave-Assisted Synthesis | Synthesis of 1-aryl-1H-pyrazole-5-amines | Rapid heating (10-15 min), water as solvent, high yields (70-90%) | jove.com |

| Flow Chemistry | Synthesis of 3,5-disubstituted pyrazoles | Enhanced safety, scalability, improved control over reaction parameters | mdpi.comrsc.orgscilit.com |

Microwave-Assisted and Flow Chemistry Applications in Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for accelerating chemical reactions. mdpi.com For the synthesis of pyrazole derivatives, microwave irradiation can significantly reduce reaction times from hours or days to mere minutes. jove.comdergipark.org.tr For example, the preparation of 1-aryl-1H-pyrazole-5-amines can be accomplished in 10-15 minutes at 150 °C using a microwave reactor, with water as the solvent, leading to high isolated yields. jove.com This method is noted for its efficiency in both time and resources. jove.com

Flow chemistry offers another significant advantage over traditional batch methods by providing enhanced control over reaction parameters, improved safety, and better scalability. mdpi.comscilit.com This technique is particularly well-suited for handling hazardous intermediates and managing exothermic reactions. researchgate.net Continuous-flow processes have been developed for the synthesis of pyrazoles, such as a two-step reaction where an acetophenone (B1666503) is first condensed with DMFDMA to form an enaminone, followed by a second condensation with hydrazine to generate the pyrazole product. This approach allows for efficient and safer production, minimizing the risks associated with scaling up batch reactions. mdpi.com

Green Chemistry Principles in the Synthesis of this compound Derivatives

The integration of green chemistry principles into the synthesis of pyrazole derivatives is an active area of research, driven by the need for more sustainable chemical manufacturing. dergipark.org.trthieme-connect.com Traditional methods for synthesizing pyrazoles often involve hazardous solvents and reagents, leading to significant environmental concerns. tandfonline.com Green approaches seek to address these shortcomings through innovative methodologies. nih.gov While specific research on this compound is limited, principles applied to its isomers and closely related derivatives highlight the potential for greener synthesis.

Substitution of Hazardous Reagents

A key principle of green chemistry is the replacement of toxic and hazardous reagents with safer alternatives. In the synthesis of pyrazole derivatives, highly toxic alkylating agents like dimethyl sulfate are traditionally used for methylation. Research has demonstrated the use of dimethyl carbonate as a green reagent for this purpose. google.comgoogle.com Dimethyl carbonate is a non-toxic, environmentally friendly methylating agent. google.com A patented process for the synthesis of ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate, an isomer of a this compound derivative, utilizes this approach. The method avoids the use of toxic dimethyl sulfate, significantly improving the safety profile of the synthesis. google.comgoogle.com

Another green substitution involves the chlorination step. The use of sulfonic acid chloride for chlorination can be replaced with a mixture of hydrochloric acid and hydrogen peroxide, a less hazardous and more environmentally benign system that avoids the production of toxic sulfide (B99878) and chloride byproducts. google.com

Microwave-Assisted and Solvent-Free Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity with lower energy consumption compared to conventional heating methods. mdpi.commdpi.comjove.com Furthermore, conducting reactions under solvent-free conditions represents a significant green advancement, as it eliminates solvent waste, which is a major contributor to pollution from chemical processes. tandfonline.comtandfonline.com

Research on the synthesis of substituted 1H-pyrazole-1-ethanols demonstrates the efficacy of combining these two green techniques. For example, the reaction of 3-chloro-5-methyl-1H-pyrazole with phenyl glycidyl (B131873) ether can be carried out under solvent-free conditions using microwave irradiation. This method provides the desired product rapidly and avoids the use of volatile organic solvents. mdpi.com

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Ref |

| 3-chloro-5-methyl-1H-pyrazole | Phenyl glycidyl ether | Microwave, 120 °C, 1 min, Solvent-free | 3-Chloro-5-methyl-α-(phenoxymethyl)-1H-pyrazole-1-ethanol | 26% | mdpi.com |

| 3,5-dimethylpyrazole | Phenyl glycidyl ether | Microwave, 120 °C, 1 min, Solvent-free | 3,5-dimethyl-α-(phenoxymethyl)-1H-pyrazole-1-ethanol | 51% | mdpi.com |

Table 1: Examples of Microwave-Assisted, Solvent-Free Synthesis of Pyrazole Derivatives.

Use of Greener Solvents and Catalysts

When solvents are necessary, the use of environmentally benign options like water is a primary goal of green chemistry. thieme-connect.com Aqueous synthesis methods for pyrazoles are being developed, sometimes in combination with microwave or ultrasound irradiation to enhance reaction rates. dergipark.org.trunisi.it The use of heterogeneous catalysts, which can be easily recovered and reused, also contributes to the greenness of a synthetic process. mdpi.com For instance, nano-ZnO has been employed as an efficient and recyclable catalyst for the synthesis of 1,3,5-substituted pyrazole derivatives. mdpi.com

While direct applications of these specific techniques to this compound are not widely documented, the successful green synthesis of its isomers and related pyrazole structures provides a clear blueprint for future research and development in creating sustainable pathways to this important chemical entity. mdpi.combeilstein-journals.org

Reaction Chemistry and Transformational Pathways of 5 Ethyl 1 Methyl 1h Pyrazole and Its Derivatives

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring System

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. In 1,5-disubstituted pyrazoles such as 5-ethyl-1-methyl-1H-pyrazole, the C4 position is the most electron-rich and sterically accessible site, and thus the primary target for electrophiles. vulcanchem.com

Common electrophilic substitution reactions include nitration, halogenation, and acylation. Nitration can be achieved using standard nitrating mixtures like nitric acid and sulfuric acid, yielding the 4-nitro derivative. vulcanchem.com Similarly, halogenation with reagents such as bromine or N-chlorosuccinimide introduces a halogen atom at the C4 position. Vilsmeier-Haack type reactions can introduce a formyl group, which can be further oxidized to a carboxylic acid. beilstein-journals.org

| Reaction | Reagent(s) | Position of Substitution | Product Type |

| Nitration | HNO₃/H₂SO₄ | C4 | 4-Nitro-5-ethyl-1-methyl-1H-pyrazole |

| Halogenation | Br₂, Cl₂, NBS, NCS | C4 | 4-Halo-5-ethyl-1-methyl-1H-pyrazole |

| Acylation | Acyl chloride/Lewis Acid | C4 | 4-Acyl-5-ethyl-1-methyl-1H-pyrazole |

| Formylation | POCl₃/DMF | C4 | This compound-4-carbaldehyde |

Nucleophilic Addition and Substitution Reactions Involving Pyrazole Derivatives

While the electron-rich pyrazole ring is generally resistant to nucleophilic attack, its derivatives can readily undergo such reactions. Nucleophilic substitution is particularly important for the functionalization of pyrazoles that have been pre-functionalized with a leaving group, typically a halogen, at the C4 or C5 position. beilstein-journals.org For example, a 4-chloro or 5-chloro pyrazole derivative can react with various nucleophiles (amines, thiols, alkoxides) to introduce new functional groups. beilstein-journals.orgvulcanchem.com

The nitrogen atoms of the pyrazole ring itself can act as nucleophiles, participating in alkylation or acylation reactions, although the N1 position of this compound is already substituted. evitachem.comsmolecule.com Furthermore, functional groups attached to the pyrazole ring can be targets for nucleophiles. For instance, an ester group, such as an ethyl carboxylate, on the ring can be hydrolyzed to a carboxylic acid or react with amines to form amides. smolecule.comevitachem.com

| Reaction Type | Substrate | Reagent(s) | Product |

| Nucleophilic Aromatic Substitution | 4-Chloro-5-ethyl-1-methyl-1H-pyrazole | R-NH₂ (Amine) | 4-Amino-5-ethyl-1-methyl-1H-pyrazole derivative |

| Nucleophilic Aromatic Substitution | 5-Chloro-3-ethyl-1-methyl-1H-pyrazole* | R-SH (Thiol) | 5-Thioether-3-ethyl-1-methyl-1H-pyrazole derivative |

| Ester Hydrolysis | Ethyl this compound-4-carboxylate | NaOH, H₂O | This compound-4-carboxylic acid |

| Amide Formation | Ethyl this compound-4-carboxylate | R₂NH (Amine) | N,N-Disubstituted-5-ethyl-1-methyl-1H-pyrazole-4-carboxamide |

*Note: Synthesis of this specific isomer may differ, but it serves to illustrate the reactivity.

Cross-Coupling Reactions for C-C, C-N, and C-Heteroatom Bond Formation

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex pyrazole derivatives. rsc.org These reactions typically utilize a halogenated pyrazole as a starting material. Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are widely employed to form new carbon-carbon and carbon-heteroatom bonds. rsc.orgarabjchem.org

For instance, 4-bromo-5-ethyl-1-methyl-1H-pyrazole can be coupled with aryl boronic acids (Suzuki), terminal alkynes (Sonogashira), or amines (Buchwald-Hartwig) to yield highly functionalized products. arabjchem.orgrsc.org These methods provide access to a vast chemical space, enabling the synthesis of diverse pyrazole-containing molecules. Direct C-H functionalization, an alternative to traditional cross-coupling, provides a more atom-economical route to these derivatives by avoiding the pre-functionalization step. rsc.org

| Coupling Reaction | Pyrazole Substrate | Coupling Partner | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura | 4-Bromo-5-ethyl-1-methyl-1H-pyrazole | Arylboronic acid | Pd(PPh₃)₄, Base | 4-Aryl-5-ethyl-1-methyl-1H-pyrazole |

| Sonogashira | 4-Iodo-5-ethyl-1-methyl-1H-pyrazole | Terminal alkyne | Pd(PPh₃)₂, CuI, Base | 4-Alkynyl-5-ethyl-1-methyl-1H-pyrazole |

| Buchwald-Hartwig | 4-Bromo-5-ethyl-1-methyl-1H-pyrazole | Amine (R₂NH) | Pd catalyst, Ligand, Base | 4-(Dialkylamino)-5-ethyl-1-methyl-1H-pyrazole |

| Heck | 4-Iodo-5-ethyl-1-methyl-1H-pyrazole | Alkene | Pd(OAc)₂, Ligand, Base | 4-Alkenyl-5-ethyl-1-methyl-1H-pyrazole |

Oxidation and Reduction Chemistry of this compound Substrates

The oxidation and reduction of pyrazole derivatives typically involve the functional groups attached to the ring rather than the aromatic nucleus itself, which is relatively stable to oxidation. A common transformation is the reduction of a nitro group at the C4 position to an amino group, often accomplished using reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride. This amino group serves as a versatile handle for further derivatization.

Oxidation reactions often target the alkyl side chains. While the methyl group on the nitrogen is generally robust, the ethyl group at C5 can be oxidized under specific conditions. More commonly, functional groups introduced onto the ring are oxidized. For example, a 4-formyl group, introduced via a Vilsmeier-Haack reaction, can be readily oxidized to a carboxylic acid using reagents like potassium permanganate. beilstein-journals.org Additionally, pyrazole-based ligands can be used to create metal complexes that catalyze oxidation reactions. mdpi.com

| Transformation | Substrate | Reagent(s) | Product |

| Reduction | 4-Nitro-5-ethyl-1-methyl-1H-pyrazole | H₂, Pd/C or SnCl₂ | 5-Ethyl-1-methyl-1H-pyrazol-4-amine |

| Oxidation | This compound-4-carbaldehyde | KMnO₄ or CrO₃ | This compound-4-carboxylic acid |

Reactivity of Functional Groups on the Ethyl and Methyl Side Chains

The alkyl side chains of this compound offer additional sites for chemical modification. The ethyl group at the C5 position is more susceptible to functionalization than the methyl group on the nitrogen atom. A key reaction is free-radical halogenation, particularly at the benzylic-like position adjacent to the pyrazole ring. Using a reagent such as N-bromosuccinimide (NBS) with a radical initiator can introduce a bromine atom onto the α-carbon of the ethyl group. vulcanchem.com

This resulting brominated intermediate is a versatile building block for subsequent nucleophilic substitution reactions, allowing the introduction of a wide variety of functional groups (e.g., hydroxyl, cyano, amino). The N-methyl group is generally unreactive towards these conditions, providing a degree of selective functionalization.

| Reaction | Side Chain | Reagent(s) | Product |

| Radical Bromination | 5-Ethyl | NBS, AIBN (initiator) | 5-(1-Bromoethyl)-1-methyl-1H-pyrazole |

| Nucleophilic Substitution | 5-(1-Bromoethyl) | NaCN | 5-(1-Cyanoethyl)-1-methyl-1H-pyrazole |

| Nucleophilic Substitution | 5-(1-Bromoethyl) | NaOH (aq) | 1-(1-Methyl-1H-pyrazol-5-yl)ethanol |

Ring Opening and Rearrangement Reactions of the Pyrazole Nucleus

Under specific, often strenuous, conditions, the pyrazole ring itself can participate in rearrangement or ring-opening reactions. These transformations are less common than substitutions but provide pathways to entirely different heterocyclic systems.

One notable example involves the rearrangement of 1-phenyl-substituted pyrazolium (B1228807) salts. When quaternized and treated with a strong base, these salts can undergo a sequence of deprotonation, ring-opening, ring-closure, and tautomerization to yield substituted 4-aminoquinolines. researchgate.net While this specific example involves a 1-phenyl substituent, it highlights the potential for the pyrazole core to undergo significant structural reorganization. Another pathway involves the formation of a pyrazole nitrene intermediate, which can lead to a cascade of ring-opening and recyclization, resulting in novel fused heterocyclic structures. mdpi.com These reactions demonstrate the latent reactivity of the pyrazole nucleus beyond simple functional group interconversions.

Spectroscopic and Advanced Analytical Characterization Methodologies for 5 Ethyl 1 Methyl 1h Pyrazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 5-ethyl-1-methyl-1H-pyrazole. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the methyl group, the ethyl group, and the pyrazole (B372694) ring. The N-methyl group protons would typically appear as a sharp singlet. The ethyl group protons would present as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, a result of spin-spin coupling. The two protons on the pyrazole ring (at the C3 and C4 positions) would appear as doublets. The specific chemical shifts are influenced by the electronic environment created by the pyrazole ring and its substituents. In related substituted pyrazoles, N-alkyl groups and substituents on the ring have consistent effects on the chemical shifts. sci-hub.st

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Separate signals are expected for the two carbons of the ethyl group, the N-methyl carbon, and the three carbons of the pyrazole ring (C3, C4, and C5). The chemical shifts of the ring carbons are characteristic of the heterocyclic aromatic system and are influenced by the positions of the substituents. For instance, in 3-ethyl-5-methyl-1,4-diphenyl-1H-pyrazole, the carbon signals are well-defined, providing a reference for similar structures. rsc.org

Predicted NMR Data for this compound

| ¹H NMR Spectroscopy | ||

|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ring-H (C3-H) | ~7.3 | d |

| Ring-H (C4-H) | ~6.0 | d |

| N-CH₃ | ~3.7 | s |

| Ring-CH₂CH₃ | ~2.6 | q |

| Ring-CH₂CH₃ | ~1.2 | t |

| ¹³C NMR Spectroscopy | ||

| Assignment | Predicted Chemical Shift (δ, ppm) | |

| Ring-C (C5) | ~148 | |

| Ring-C (C3) | ~138 | |

| Ring-C (C4) | ~105 | |

| N-CH₃ | ~39 | |

| Ring-CH₂CH₃ | ~21 | |

| Ring-CH₂CH₃ | ~14 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and analyze the vibrational modes of the this compound molecule.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The pyrazole ring vibrations are often strong in the Raman spectrum. Analysis of both IR and Raman spectra allows for a more complete assignment of the normal modes of vibration of the molecule. niscpr.res.in

Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretch (Aromatic-like) | 3000 - 3100 | Pyrazole Ring |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Ethyl & Methyl Groups |

| C=N / C=C Stretch | 1400 - 1600 | Pyrazole Ring |

| CH₂/CH₃ Bending | 1370 - 1470 | Ethyl & Methyl Groups |

| C-N Stretch | 1250 - 1350 | Pyrazole Ring |

| Ring Deformation | 600 - 1000 | Pyrazole Ring |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and investigating the fragmentation pathways of this compound. The molecular formula is C₆H₁₀N₂, giving a molecular weight of approximately 110.16 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 110. Subsequent fragmentation would provide structural information. Common fragmentation patterns for N-alkylated pyrazoles include the loss of the alkyl substituents. For this compound, this could involve the loss of a methyl radical (•CH₃, leading to a peak at m/z 95) or an ethyl radical (•C₂H₅, leading to a peak at m/z 81). Cleavage of the pyrazole ring itself would lead to a series of smaller fragment ions that are characteristic of the pyrazole core structure. GC-MS analysis of related pyrazole derivatives shows characteristic molecular ion peaks and fragmentation patterns. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The pyrazole ring is an aromatic-like system containing π electrons, which can be excited to higher energy orbitals (π → π* transitions) upon absorption of UV radiation. aip.org The position of the maximum absorbance (λₘₐₓ) and the molar absorptivity are characteristic of the pyrazole chromophore. The alkyl substituents (ethyl and methyl groups) typically have a minor bathochromic (red shift) effect on the λₘₐₓ compared to the unsubstituted pyrazole ring. The electronic properties and transitions of pyrazoles can be investigated and confirmed with theoretical calculations. researchgate.net

Chromatographic Separations for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for purity analysis. For a compound of moderate polarity like this compound, a reverse-phase (RP) HPLC method would be suitable. sielc.com This typically involves a C18 stationary phase and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The retention time is a characteristic property of the compound under specific conditions, and the peak area can be used for quantification and purity determination, often aiming for ≥95% or higher for research-grade materials. avantorsciences.com

Gas Chromatography (GC): Given its likely volatility, Gas Chromatography is also an excellent method for analyzing this compound. The compound would be passed through a capillary column with a suitable stationary phase, and its retention time would be measured. GC is often coupled with a mass spectrometer (GC-MS), allowing for both separation and identification of the compound and any impurities simultaneously. acs.org

Elemental Analysis for Empirical Formula Verification

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. This experimental data is compared against the theoretical values calculated from the molecular formula (C₆H₁₀N₂) to verify the empirical formula and support the compound's identity and purity. This technique is a fundamental part of the characterization of newly synthesized compounds. rsc.orgsrce.hr

Theoretical vs. Experimental Elemental Composition

| Element | Molecular Formula | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|---|

| Carbon (C) | C₆H₁₀N₂ | 65.42 | Expected to be within ±0.4% of theoretical |

| Hydrogen (H) | 9.15 | Expected to be within ±0.4% of theoretical | |

| Nitrogen (N) | 25.43 | Expected to be within ±0.4% of theoretical |

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Characterization

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are indispensable for the unambiguous determination of the absolute configuration of enantiomers. nih.govmdpi.com While the parent compound this compound is itself achiral due to a lack of stereogenic centers, the introduction of a chiral center or element of chirality into a system containing this pyrazole core necessitates the use of chiroptical methods for full stereochemical elucidation.

The absolute configuration of chiral drugs, agrochemicals, and complex molecules is critical as enantiomers often exhibit markedly different biological activities. Chiroptical spectroscopic techniques provide precise analysis of stereochemistry, often in conjunction with quantum chemical calculations. mdpi.comfrontiersin.org

Principles of Enantiomeric Characterization:

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. mdpi.commgcub.ac.in The resulting spectrum, or ORD curve, can show complex patterns known as Cotton effects in the regions where the molecule absorbs light. The sign and shape of the Cotton effect are characteristic of a specific enantiomer and can be used to assign its absolute configuration by comparison with known compounds or theoretical models. cdnsciencepub.com

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength (ΔA = A_L - A_R). bruker.com An ECD spectrum consists of positive or negative peaks (Cotton effects) corresponding to the electronic transitions within the molecule's chromophores. For a pair of enantiomers, the ECD spectra are perfect mirror images. chemrxiv.org This property makes ECD a powerful tool for determining enantiomeric purity and absolute configuration. The assignment is often achieved by comparing the experimental ECD spectrum with that predicted for a specific configuration using computational methods like time-dependent density functional theory (TD-DFT). nih.govresearchgate.net

Application in Pyrazole Systems:

Research on various chiral pyrazole and dihydropyrazole derivatives demonstrates the utility of chiroptical spectroscopy. For instance, the absolute configurations of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were successfully assigned using a combination of HPLC separation and CD spectroscopy. nih.govcnr.it Similarly, the absolute configuration of penthiopyrad, a chiral fungicide containing a pyrazole ring, was confirmed using polarimetry and ECD. nih.gov

In another study, the enantiomeric relationship of P (right-handed helix) and M (left-handed helix) enantiomers of an octanuclear iron-oxo-pyrazolato complex was established through Circular Dichroism experiments. fiu.edu The mirror-image spectra confirmed the identity of the separated enantiomers. Likewise, chiroptical properties were essential in characterizing chiral europium(III) complexes featuring camphor-fused bis(pyrazolyl)pyridine ligands, where the enantiomerically pure complexes displayed mirror-image ECD spectra. chemrxiv.org

The general approach involves:

Separation of the enantiomers, often by chiral High-Performance Liquid Chromatography (HPLC). nih.govnih.gov

Measurement of the experimental ECD and ORD spectra for each isolated enantiomer in a suitable solvent. chemrxiv.org

Computational modeling (e.g., using DFT) to perform a conformational search and calculate the theoretical ECD spectrum for one of the enantiomers (e.g., the S-configuration). frontiersin.orgresearchgate.net

Comparison of the experimental spectrum with the calculated spectrum. A match allows for the unambiguous assignment of the absolute configuration of that enantiomer. Its mirror image then corresponds to the other enantiomer.

The table below presents representative chiroptical data for chiral systems containing a pyrazole or related heterocyclic core, illustrating the nature of the data obtained from these methodologies.

Table 1: Representative Chiroptical Data for Chiral Pyrazole-Containing Systems

| Compound/System | Technique | Key Findings & Data | Reference |

|---|---|---|---|

| Eu(4R,7S-2,2) and Eu(4S,7R-2,2) Complexes | ECD | Enantiomers show mirror-image ECD spectra with distinct peaks around 260, 286, 305, and 335 nm in acetonitrile. | chemrxiv.org |

| Penthiopyrad Enantiomers | Polarimetry, ECD | The absolute configuration of the separated enantiomers was confirmed. | nih.gov |

| C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives | CD Spectroscopy | Absolute configuration was assigned for three derivatives by comparing experimental CD spectra with established patterns. | nih.gov |

| Chiral Oxorhenium(V) Complexes with Hydrotris(1-pyrazolyl)borate | VCD Spectroscopy | Absolute configuration and conformational analysis were determined by comparing experimental and calculated VCD spectra. | nih.gov |

Vibrational Circular Dichroism (VCD), which measures the differential absorption of polarized infrared radiation, has also been applied to pyrazole-containing systems, such as chiral oxorhenium(V) complexes, to determine absolute configuration and analyze conformation. bruker.comnih.gov This technique provides stereochemical information through characteristic vibrational transitions. mdpi.com

For any future synthesis of chiral derivatives of this compound, these chiroptical methodologies would be the definitive standard for assigning the absolute configuration and ensuring the enantiomeric purity of the resulting compounds.

Computational Chemistry and Theoretical Investigations of 5 Ethyl 1 Methyl 1h Pyrazole Systems

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-ethyl-1-methyl-1H-pyrazole, methods like Hartree-Fock (HF) and post-Hartree-Fock methods can provide insights into its electronic structure. These calculations typically involve the optimization of the molecular geometry to find the lowest energy conformation.

The electronic structure of the pyrazole (B372694) ring is of particular interest. The distribution of electron density, influenced by the ethyl and methyl substituents, dictates the molecule's reactivity and intermolecular interactions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its electronic behavior. In pyrazole derivatives, the HOMO is often distributed over the pyrazole ring, while the LUMO's location can be influenced by substituents. tandfonline.com The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's stability and reactivity. tandfonline.com

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 D |

Density Functional Theory (DFT) Studies for Ground State Properties and Reactivity Prediction

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. researchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide reliable predictions of ground state properties. researchgate.net For this compound, DFT would be employed to calculate optimized geometry (bond lengths and angles), vibrational frequencies, and electronic properties.

Reactivity descriptors derived from DFT, such as the Fukui function and local softness, can predict the most likely sites for electrophilic and nucleophilic attack. The nitrogen atoms of the pyrazole ring and specific carbon atoms are expected to be the primary sites of interaction. The molecular electrostatic potential (MEP) map would further visualize the electron-rich and electron-poor regions of the molecule, guiding predictions of intermolecular interactions.

Table 2: Predicted Bond Lengths and Angles for this compound (Hypothetical Data)

| Parameter | Value |

|---|---|

| N1-N2 bond length | 1.35 Å |

| N2-C3 bond length | 1.33 Å |

| C3-C4 bond length | 1.40 Å |

| C4-C5 bond length | 1.37 Å |

| C5-N1 bond length | 1.38 Å |

| C5-C(ethyl) bond length | 1.51 Å |

| N1-C(methyl) bond length | 1.47 Å |

| N1-N2-C3 bond angle | 112° |

| N2-C3-C4 bond angle | 105° |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules. For this compound, MD simulations can explore its conformational landscape, particularly the rotation of the ethyl group. These simulations can be performed in various solvents to understand how the environment affects its conformation and dynamics.

MD simulations are also invaluable for studying intermolecular interactions. By simulating a system with multiple pyrazole molecules, one can observe aggregation behavior and the formation of non-covalent interactions such as van der Waals forces and potential weak hydrogen bonds. In the context of drug design, MD simulations can model the interaction of this compound with a target protein, providing information on binding stability and dynamics.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods are highly effective in predicting spectroscopic data, which can aid in the identification and characterization of new compounds. For this compound, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts and its infrared (IR) vibrational frequencies.

The predicted ¹H NMR spectrum would show characteristic signals for the ethyl and methyl protons, as well as the protons on the pyrazole ring. vulcanchem.com Similarly, the ¹³C NMR spectrum would provide information about the carbon skeleton. vulcanchem.com The calculated IR spectrum would show characteristic vibrational modes, such as C-H stretching, C=N stretching, and ring deformation modes, which can be compared with experimental data for validation. vulcanchem.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Hypothetical Data)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazole-H3 | 7.4 | 138.0 |

| Pyrazole-H4 | 6.1 | 105.0 |

| N-CH₃ | 3.8 | 35.0 |

| Ethyl-CH₂ | 2.7 | 21.0 |

| Ethyl-CH₃ | 1.3 | 14.0 |

| Pyrazole-C5 | - | 148.0 |

Reaction Mechanism Elucidation through Transition State Theory and Reaction Path Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. For reactions involving this compound, such as electrophilic substitution or cycloaddition, transition state theory can be used to locate the transition state structures and calculate the activation energies. This information is crucial for understanding the kinetics and feasibility of a reaction.

Reaction path analysis, such as following the intrinsic reaction coordinate (IRC), can connect the reactants, transition state, and products, providing a detailed picture of the reaction pathway. This level of detail is often difficult to obtain through experimental methods alone.

Ligand-Target Interaction Modeling and Binding Affinity Prediction

Given the prevalence of pyrazole derivatives in medicinal chemistry, it is valuable to computationally assess the potential of this compound as a ligand for biological targets. nih.gov Molecular docking studies can predict the preferred binding orientation of the molecule within the active site of a protein. nih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. nih.gov

Following docking, more advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be used to predict the binding affinity. These predictions can help prioritize compounds for synthesis and experimental testing in drug discovery programs. pdbj.org The ethyl and methyl groups on the pyrazole ring are expected to influence its binding through steric and hydrophobic interactions. vulcanchem.com

Biological Activities and Structure Activity Relationships of 5 Ethyl 1 Methyl 1h Pyrazole Derivatives: in Vitro Studies

In Vitro Enzyme Inhibition Studies

Derivatives of the pyrazole (B372694) scaffold have been extensively investigated for their potential to modulate the activity of various enzymes, demonstrating a wide range of inhibitory actions in preclinical, in vitro settings.

The pyrazole nucleus is a key structural feature in the development of phosphodiesterase (PDE) inhibitors. Research into compounds structurally related to 5-ethyl-1-methyl-1H-pyrazole has highlighted their potential in this area. For instance, a synthetic pathway starting from 5-Amino-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile leads to the formation of pyrazolo[3,4-d]pyrimidine-diones, which are recognized as PDE inhibitors. nih.gov While specific data on this compound itself is limited, related pyrazole derivatives have shown inhibitory activity against various PDE isoforms.

Studies on pyrazolopyrimidine analogues have shown that they can potently inhibit mammalian cGMP-specific phosphodiesterases. For example, one such inhibitor demonstrated potent inhibition of PDE-V (IC50 = 20 nM) and, to a lesser extent, other cGMP-specific phosphodiesterases, including PDE-II. nih.gov Fused tricyclic pyrazole derivatives have also been specifically studied as inhibitors of phosphodiesterase 4 (PDE4). researchgate.net These findings underscore the importance of the pyrazole core in designing selective PDE inhibitors.

The pyrazole scaffold is a privileged structure in the design of kinase inhibitors for cancer therapy and other diseases. rsc.orgnih.gov Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a common factor in cancer cell survival and proliferation. nih.gov Pyrazole derivatives have been developed as both ATP-competitive and allosteric inhibitors of a wide range of protein kinases. rsc.org

Specific examples of kinase targets for pyrazole-based inhibitors include:

LRRK2: Substituted 1H-pyrazoles have been identified as potent inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a target relevant to neurodegenerative diseases. nih.gov

FLT3/Aurora Kinase: Imidazo[4,5-b]pyridine-based inhibitors featuring a 1-methyl-1H-pyrazol-4-yl moiety have been identified as dual inhibitors of FLT3 and Aurora kinases, which are targets in acute myeloid leukemia. acs.org

MET: A potent and selective inhibitor of the MET kinase, a target in oncology, features a 1-methyl-1H-pyrazol-4-yl group as a key structural component. acs.org

Other Kinases: The pyrazolo[1,5-a]pyrimidine (B1248293) class of compounds has been shown to inhibit a variety of kinases, including EGFR, B-Raf, MEK, and CDKs. rsc.org

Beyond kinases, pyrazole derivatives have been evaluated for the inhibition of other enzymes. Some benzenesulfonamide-containing diarylpyrazoles have been assessed for their inhibitory activity against cyclooxygenase (COX-1/COX-2) enzymes. researchgate.net Additionally, certain pyrazole derivatives have shown inhibitory ability against xanthine (B1682287) oxidase, α-glucosidase, and α-amylase in vitro. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of pyrazole-based enzyme inhibitors. These studies have revealed that modifications at various positions on the pyrazole ring significantly influence biological activity.

For general enzyme modulation, the nature and position of substituents are critical. For instance, in a series of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid analogs, methyl groups at the 1- and 3-positions were found to optimize steric compatibility with enzyme active sites, while the carboxylic acid functionality was essential for hydrogen bonding with biological targets.

In the context of kinase inhibitors , SAR studies have provided detailed insights:

For LRRK2 inhibitors, incorporating a methyl group at the R1 position of the pyrazole core was found to improve both biochemical and cellular potency. nih.gov Conversely, the introduction of a methyl group at the 5-position could lead to an unfavorable conformation in the active site, reducing potency. nih.gov

For pyrazolo[1,5-a]pyrimidine-based inhibitors, the substitution patterns are key determinants of their pharmacological properties and their ability to act as selective kinase inhibitors. rsc.org

In a series of Aurora-A kinase inhibitors, the introduction of a methyl group at the 3-position of the pyrazole ring enhanced inhibitory potency. acs.org

These examples highlight the high degree of tunability of the pyrazole scaffold, allowing for the systematic optimization of derivatives against specific enzyme targets.

Kinase Inhibition and Other Enzyme Targets

In Vitro Antimicrobial Activity Evaluation

The pyrazole ring is a core component of many compounds demonstrating significant antimicrobial properties. tsijournals.comhilarispublisher.comacs.org Derivatives have been synthesized and tested against a wide range of pathogenic bacteria and fungi, often showing promising efficacy. benthamscience.comjrespharm.commdpi.com

Numerous studies have confirmed the antibacterial potential of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. benthamscience.commdpi.comnih.gov The efficacy often depends on the specific substitutions on the pyrazole ring system. For example, certain pyrazole sulfonamides displayed selective and potent activity against Bacillus subtilis, with some compounds being more effective than the reference drug chloramphenicol. jrespharm.com In another study, a series of ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates were synthesized, with one derivative showing activity against Escherichia coli and Pseudomonas aeruginosa nearly comparable to ampicillin. srce.hr Similarly, pyrazolyl-thiazole derivatives have demonstrated good activity against P. mirabilis. acs.org

The table below summarizes the in vitro antibacterial activity of selected pyrazole derivatives from various studies, reported as Minimum Inhibitory Concentration (MIC) in µg/mL.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyrazole Sulfonamides | Bacillus subtilis | 1 - 125 | jrespharm.com |

| Pyrazole Sulfonamide (Compound 9) | Bacillus subtilis | 1 | jrespharm.com |

| Pyrazole Sulfonamide (Compound 10) | Bacillus subtilis | 1 | jrespharm.com |

| Pyrazole Sulfonamide (Compound 17) | Bacillus subtilis | 1 | jrespharm.com |

| Pyrazolyl-thiazole (Compound 10g) | Proteus mirabilis | 62.5 | acs.org |

| Pyrazolyl-thiazole (Compound 10h) | Proteus mirabilis | 62.5 | acs.org |

| Pyrazolyl-thiazole (Compound 10o) | Proteus mirabilis | 62.5 | acs.org |

| Pyrazole-Thiazole Hybrids | Staphylococcus aureus | 1.9 - 3.9 | nih.gov |

| Imidazo-pyridine Substituted Pyrazoles | E. coli, K. pneumoniae, P. aeruginosa | <1 | nih.gov |

This table is for illustrative purposes and represents data from different classes of pyrazole derivatives, not specifically this compound.

Pyrazole derivatives have also been widely evaluated for their antifungal activities against various human and plant pathogenic fungi. mdpi.comnih.govresearchgate.net For instance, a series of novel pyrazole carboxamides displayed moderate to strong antifungal activity against several phytopathogenic fungi, with one isoxazolol pyrazole carboxylate derivative showing potent efficacy against Rhizoctonia solani. nih.gov Other studies have identified pyrazole derivatives with significant activity against clinically relevant fungi like Candida albicans and Aspergillus niger. mdpi.comresearchgate.netjocpr.com The amide linkage in some pyrazole carboxamides was found to be crucial for their antifungal effect. jocpr.com

The table below presents the in vitro antifungal activity of selected pyrazole derivatives, with efficacy reported as Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC₅₀) in µg/mL.

| Compound Class | Fungal Strain | Efficacy (µg/mL) | Metric | Reference |

| Pyrazoleacetamide (Compound OK-7) | Candida albicans | 50 | MIC | researchgate.net |

| Pyrazoleacetamide (Compound OK-8) | Aspergillus niger | 50 | MIC | researchgate.net |

| Pyrazole Carboxamide (Compound 5b) | Candida albicans | 250 | MIC | jocpr.com |

| Pyrazole Carboxamide (Compound 5f) | Candida albicans | 500 | MIC | jocpr.com |

| Isoxazolol Pyrazole Carboxylate (7ai) | Rhizoctonia solani | 0.37 | EC₅₀ | nih.gov |

| Isoxazolol Pyrazole Carboxylate (7ai) | Alternaria porri | 2.24 | EC₅₀ | nih.gov |

| Pyrazole-4-carboxamide (Compound 7d) | Rhizoctonia solani | 0.046 | EC₅₀ | acs.org |

| Pyrazole-4-carboxamide (Compound 12b) | Rhizoctonia solani | 0.046 | EC₅₀ | acs.org |

This table is for illustrative purposes and represents data from different classes of pyrazole derivatives, not specifically this compound.

Antifungal Spectrum and Efficacy

In Vitro Receptor Modulation and Ligand Binding Assays (e.g., NMDA receptor glycine (B1666218) site modulation)

Pyrazole derivatives have been investigated for their ability to modulate various receptors in the central nervous system (CNS). A key target is the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for excitatory synaptic transmission. mdpi.comnih.gov Activation of NMDA receptors requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit. mdpi.comnih.govlu.se Modulating the glycine binding site is a therapeutic strategy for various neurological conditions.

Studies have shown that antagonists of the NMDA-glycine site can modulate nociceptive transmission, particularly in pathological states. nih.gov For example, the glycine antagonist GV196771A was found to block responses to noxious stimulation in rats with peripheral mononeuropathy in a dose-dependent manner, suggesting that the glycine site plays a significant role in modulating hyperalgesic states. nih.gov

Beyond NMDA receptors, pyrazole derivatives have shown affinity for other CNS receptors. A series of 1-methyl-5-(pyrazol-3- and -5-yl)-1,2,3,6-tetrahydropyridine derivatives were evaluated for their binding to muscarinic receptors (M1, M2, and M3). researchgate.net The binding affinity was found to be dependent on the position and size of the substituents on the pyrazole ring. researchgate.net Notably, the 2-ethyl-3-methylpyrazole derivative (6k) showed significant binding affinity for the M1 receptor subtype. researchgate.net This demonstrates the versatility of the pyrazole scaffold in generating selective receptor modulators.

In Vitro Cell-Based Assays for Signaling Pathway Modulation (e.g., TNFα regulation)

Pyrazole-based compounds have been evaluated for their ability to modulate intracellular signaling pathways, particularly those involved in inflammation, such as the Tumor Necrosis Factor-alpha (TNFα) pathway. TNFα is a pro-inflammatory cytokine that signals through its receptor (TNFR), activating downstream pathways like NF-κB.

In vitro studies have demonstrated that pyrazole derivatives can interfere with this pathway at multiple points:

Disruption of TNFα-TNFR Interaction: An enzyme-linked immunosorbent assay (ELISA) showed that an iridium(III) complex containing a pyrazole-based ligand could inhibit the protein-protein interaction between TNFα and its receptor. acs.org At a concentration of 50 μM, the complex reduced TNFα–TNFR binding by 63%. acs.org

Inhibition of Downstream Signaling: The activation of the NF-κB pathway involves the phosphorylation of the inhibitory protein IκBα. Western blot analysis revealed that the same iridium(III) complex caused a dose-dependent decrease in TNFα-induced IκBα phosphorylation in HeLa cells. acs.org Similarly, other pyrazole derivatives have been identified as inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key regulator in the TNFR1 signaling pathway. nih.gov

Inhibition of TNFα Production: In lipopolysaccharide (LPS)-induced THP-1 human monocytic cells, a pyrazole derivative was shown to inhibit the production of TNF-α with an IC50 value of 58 nM. tandfonline.com

These findings indicate that the pyrazole scaffold is a promising template for developing modulators of the TNFα signaling cascade, with potential applications in treating inflammatory diseases.

In Vitro Cytotoxicity and Cell Viability Studies

The cytotoxic potential of pyrazole derivatives against various cancer cell lines has been extensively studied using in vitro assays, such as the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. nih.govjpp.krakow.pl These studies have identified numerous pyrazole-based compounds with potent anticancer activity.

A series of 1,3,5-trisubstituted-1H-pyrazole derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells. nih.gov Similarly, pyrazole-based aurone (B1235358) analogs were synthesized and showed potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line. researchgate.net Some of these novel aurones exhibited greater cytotoxicity than the standard chemotherapeutic agent paclitaxel. researchgate.net

Some pyrazolone-urea derivatives have been noted for their selective toxicity, showing a greater cytotoxic effect on malignant keratinocytes (A431) compared to non-cancerous immortalized keratinocytes (HaCaT). nih.gov This selectivity is a desirable characteristic for potential anticancer agents.

The table below presents the half-maximal inhibitory concentration (IC50) values for selected pyrazole derivatives against various cancer cell lines from in vitro studies.

| Compound/Derivative Series | Cell Line | IC50 (μM) | Source |

|---|---|---|---|

| TOSIND | MDA-MB-231 (Breast) | 17.7 ± 2.7 | jpp.krakow.plresearchgate.net |

| PYRIND | MCF7 (Breast) | 39.7 ± 5.8 | jpp.krakow.plresearchgate.net |

| Compound 10b (1,3,5-trisubstituted-1H-pyrazole) | MCF-7 (Breast) | 4.2 | nih.gov |

| Compound 10c (1,3,5-trisubstituted-1H-pyrazole) | MCF-7 (Breast) | 3.9 | nih.gov |

| Compound 10b (1,3,5-trisubstituted-1H-pyrazole) | PC-3 (Prostate) | 7.7 | nih.gov |

| Compound 10c (1,3,5-trisubstituted-1H-pyrazole) | A549 (Lung) | 6.5 | nih.gov |

| 1-Aryl-1H-pyrazole-fused curcumin (B1669340) analogues (Compound 7g) | MDA-MB-231 (Breast) | 2.43 | acs.org |

| Thiazolyl pyrazole carbaldehyde hybrid (Compound 181) | A549 (Lung) | 6.34 ± 0.06 | mdpi.com |

| Thiazolyl pyrazole carbaldehyde hybrid (Compound 181) | MCF-7 (Breast) | 7.12 ± 0.04 | mdpi.com |

Rational Design and Synthesis of Bioactive Pyrazole Scaffolds

The development of novel, potent, and selective pyrazole-based therapeutic agents increasingly relies on rational design strategies that integrate computational and synthetic chemistry. mdpi.com This approach allows for the targeted synthesis of molecules with optimized biological activity.

Key aspects of the rational design and synthesis of bioactive pyrazoles include:

In Silico Screening and Molecular Docking: Computational tools are used to predict the binding affinity of virtual libraries of pyrazole derivatives to specific biological targets. For example, a library of over 60,000 pyrazole-based structures was generated and screened in silico to identify potential inhibitors of the SARS-CoV-2 main protease (Mpro). researchgate.net Similarly, molecular docking has been employed to guide the design of pyrazole-containing ensembles as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for anticancer applications. mdpi.com

Structure-Guided Design: When the three-dimensional structure of the target protein is known, it can be used to guide the optimization of lead compounds. This strategy was successfully used in the development of potent and selective type-II kinase inhibitors of RIPK1, where a co-crystal structure of an initial hit compound bound to the kinase informed subsequent chemical modifications to improve potency and selectivity. nih.gov

Combinatorial Chemistry and Scaffold Decoration: Synthetic approaches, such as combinatorial chemistry, allow for the rapid generation of large libraries of pyrazole derivatives by systematically modifying different positions on the pyrazole scaffold. researchgate.net This diversity-oriented synthesis, combined with high-throughput screening, accelerates the discovery of new bioactive molecules.

These integrated approaches, merging computational design with advanced synthetic methods, facilitate the efficient discovery and optimization of pyrazole scaffolds for a wide range of therapeutic targets. mdpi.comfrontiersin.org

Applications of 5 Ethyl 1 Methyl 1h Pyrazole and Its Derivatives in Advanced Research Materials and Chemical Biology

Pyrazoles as Ligands in Coordination Chemistry and Organometallic Catalysis

Pyrazole (B372694) derivatives are highly effective ligands in coordination chemistry due to the presence of nitrogen atoms which can coordinate with metal ions to form stable complexes. smolecule.com These complexes are instrumental in organometallic catalysis. smolecule.com The structural arrangement of substituents on the pyrazole ring, such as the ethyl and methyl groups in 5-ethyl-1-methyl-1H-pyrazole, influences the steric and electronic properties of the resulting metal complexes, thereby tuning their catalytic activity. smolecule.comresearchgate.net

Research has shown that pyrazole-based ligands can form complexes with various metals, and these complexes have applications in fields like catalysis and materials science. smolecule.comresearchgate.net For instance, pyrazolate rhodium complexes have been synthesized and studied for their catalytic activity in processes like the hydroformylation of styrene. researchgate.net The nitrogen-rich nature of the pyrazole ring makes it a significant component in the design of ligands for catalysis. researchgate.net

Integration into Polymer Architectures and Macromolecular Systems

The incorporation of pyrazole units into polymer backbones can lead to materials with enhanced properties. For example, polymers containing pyrazole groups are being investigated for their potential in creating advanced materials, such as polymers with improved thermal stability and mechanical strength. netascientific.com The unique structure of pyrazole derivatives allows for their use as building blocks in polymer chemistry. smolecule.com

The process of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique, has been utilized to create a variety of polymer architectures. people.csiro.au Pyrazole-containing compounds, like 3,5-dimethyl-1H-pyrazole-1-carbodithioates, have been shown to be versatile in mediating the polymerization of various monomers, leading to polymers with well-defined structures. people.csiro.auanu.edu.au This control over the polymer architecture is crucial for tailoring the material's properties for specific applications.

Application in Electronic and Optical Materials (e.g., Organic Light-Emitting Diodes, Photovoltaics)

Pyrazole derivatives are increasingly being explored for their use in electronic and optical materials. Their inherent fluorescence properties make them suitable candidates for applications in organic electronics. smolecule.com Specifically, they have been investigated for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. researchgate.net

The electron-rich nature of the pyrazole unit makes it a good electron donor, a desirable characteristic for materials used in photovoltaic cells. researchgate.net Research on trifluoromethyl substituted 1H-pyrazolo[3,4-b]quinolines has demonstrated their potential in both OLEDs and OPVs. mdpi.com These compounds exhibit high light absorbance and electroluminescent properties. mdpi.com The specific substitution pattern on the pyrazole ring can modulate the emission properties and energy levels of the material, allowing for the design of materials with specific optical characteristics. mdpi.com For instance, some pyrazole derivatives have been shown to be good choices as acceptor materials in organic solar cells. researchgate.net

Utilization as Building Blocks in Combinatorial Chemistry and Library Synthesis

The synthesis of combinatorial libraries of chemical compounds has become a powerful tool in drug discovery and materials science. mdpi.com Pyrazole derivatives, including those structurally related to this compound, serve as versatile building blocks for creating these libraries. netascientific.comsmolecule.comsmolecule.comscirp.org Their unique structure allows for modifications that can lead to a wide range of bioactive molecules. netascientific.com